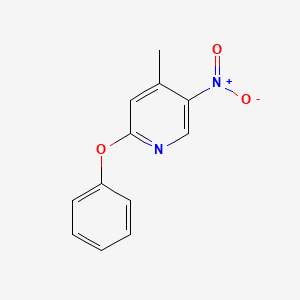

4-Methyl-5-nitro-2-phenoxy-pyridine

Description

4-Methyl-5-nitro-2-phenoxy-pyridine (C₁₂H₁₀N₂O₃, molecular weight: 238.22 g/mol) is a nitro-substituted pyridine derivative characterized by a phenoxy group at the 2-position, a methyl group at the 4-position, and a nitro group at the 5-position of the pyridine ring. Its crystal structure (determined via single-crystal X-ray diffraction) reveals a twisted conformation, with a dihedral angle of 61.16° between the pyridine and phenoxy rings . The nitro group is coplanar with the pyridine ring (O–N–C–C torsion angle = −178.1°), facilitating resonance stabilization and influencing intermolecular interactions such as π–π stacking (centroid distance: 3.8259 Å) and C–H⋯O hydrogen bonding in the crystal lattice .

Properties

Molecular Formula |

C12H10N2O3 |

|---|---|

Molecular Weight |

230.22 g/mol |

IUPAC Name |

4-methyl-5-nitro-2-phenoxypyridine |

InChI |

InChI=1S/C12H10N2O3/c1-9-7-12(13-8-11(9)14(15)16)17-10-5-3-2-4-6-10/h2-8H,1H3 |

InChI Key |

GDZKPKHPSKSWEB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])OC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Conformational Differences

Table 1: Structural Comparison

- Key Observations: The dihedral angle in this compound (61.16°) is consistent with related nitro-pyridines, where steric hindrance between substituents induces non-planarity . The coplanar nitro group enhances resonance stabilization and electronic delocalization, a feature shared with other nitro-aromatics like 5-nitro-2-phenoxy-pyridine .

Physicochemical Properties

Table 2: Physicochemical Comparison

- Key Observations: Nitro-substituted pyridines (e.g., compounds) exhibit higher melting points (268–287°C) compared to amino-substituted analogs (e.g., 5-amino-2-pyridinecarboxylic acid), likely due to stronger dipole-dipole interactions and hydrogen bonding involving the nitro group . The absence of a chloro or bulky substituent in this compound may result in a lower melting point than derivatives, though experimental data is needed for confirmation.

Electronic and Reactivity Profiles

- Nitro Group Effects: The electron-withdrawing nitro group deactivates the pyridine ring, directing electrophilic substitution to the 3-position (meta to nitro). This contrasts with amino-substituted analogs (e.g., 5-amino-2-pyridinecarboxylic acid), where electron-donating groups activate the ring for ortho/para substitution . The coplanar nitro group enhances conjugation, reducing the energy gap between HOMO and LUMO, which may influence redox behavior and photochemical reactivity .

- This contrasts with thiazolyl-pyridine derivatives (e.g., ), where heterocyclic rings alter electronic distribution and packing efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.